(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Description
(3aS,7aR)-2,2-Dimethyl-3a,7a-dihydro-1,3-benzodioxole is a bicyclic organic compound featuring a benzodioxole core with a fused dihydrofuran ring. The stereochemistry at the 3a and 7a positions (S and R configurations, respectively) defines its three-dimensional structure, influencing its reactivity and physical properties. This compound is commonly utilized as a chiral building block in asymmetric synthesis, particularly for natural product derivatization and pharmaceutical intermediates . Its rigid bicyclic framework and stereochemical control make it valuable for constructing complex molecules with defined spatial arrangements.
Key structural attributes include:
- Molecular Formula: C$9$H${12}$O$_2$ (inferred from similar derivatives in ).
- Functional Groups: A 1,3-benzodioxole moiety with two methyl groups at the 2-position and a partially saturated furan ring.
- Stereochemistry: The (3aS,7aR) configuration confers distinct optical activity, as evidenced by derivatives with high specific rotations (e.g., [α]$_D$ = +88.5 for methyl ester derivatives) .
Properties
IUPAC Name |
(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRDXQUMUWLWAY-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC=CC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=CC=C[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450753 | |
| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80409-75-2 | |
| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization of Catechol with Isobutyraldehyde
The primary method to prepare the 2,2-dimethyl-1,3-benzodioxole core involves the reaction of catechol with isobutyraldehyde under acidic conditions to form the cyclic acetal.
- Reactants : Catechol (1,2-dihydroxybenzene) and isobutyraldehyde.
- Catalysts : Acidic catalysts such as sulfuric acid, phosphoric acid, polyphosphoric acid, hydrochloric acid, or sulfonic acids.
- Solvent : Typically benzene or other inert solvents with boiling points around 80°C.
- Conditions : Reflux at 30°C up to the solvent’s boiling point (around 80°C for benzene).
- Water Removal : Use of a Dean-Stark apparatus to continuously remove water formed during acetalization, driving the equilibrium toward product formation.
- Workup : Washing with aqueous sodium carbonate to neutralize acid, drying, and vacuum distillation to isolate the product.
| Parameter | Value |
|---|---|
| Catechol | 22 g (0.2 mol) |
| Isobutyraldehyde | 16 g (0.24 mol) |
| Solvent (benzene) | 600 mL |
| Catalyst (H2SO4) | 5 drops |
| Temperature | Reflux (~80°C) |
| Reaction Time | Until water removal complete |
| Product Yield | 11 g (0.067 mol) |
| Product Boiling Point | 29-31°C at 0.25 mm Hg |
The nuclear magnetic resonance (NMR) spectrum confirms the structure of 2-isopropyl-1,3-benzodioxole, consistent with the assigned stereochemistry.
Thermal Rearrangement to 2,3-Dihydro-7-benzofuranol Derivatives
The 2-substituted 1,3-benzodioxoles can undergo thermal rearrangement in the presence of acid or transition metal catalysts to form 2,3-dihydro-7-benzofuranol derivatives, which are important intermediates in insecticide synthesis.
- Catalysts : Acid clays (acid-activated with acid values 1.0-16 mg KOH/g), Lewis acids (MgCl2, ZnCl2), or finely divided Group VIII transition metals (Ni, Pd, Pt) on carriers.
- Temperature : 135°C to 300°C.
- Mechanism : Thermal rearrangement involves ring opening and reclosure to form the benzofuranol structure.
- Catalyst Preference : Mixtures of Lewis acids and finely divided transition metals provide optimal yields.
This method is valuable for preparing 2,3-dihydro-2,2-dimethyl-7-benzofuranol from the corresponding 2-isopropyl-1,3-benzodioxole.
Alkylation and Functionalization in Aprotic Polar Solvents
Advanced synthetic routes involve alkylation reactions on benzodioxole derivatives using bases and aprotic polar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
- Bases : Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), potassium tert-butoxide, triethylamine, and others.
- Temperature : 50-120°C, often optimized between 70-100°C.
- Reaction Time : 2-36 hours, typically 3-24 hours.
- Workup : Aqueous extraction, filtration, and drying.
- Applications : Preparation of substituted benzodioxole derivatives with functional groups such as acetyl, hydroxy, or difluoromethoxy substituents.
Example: Preparation of 1-(7-hydroxyspiro[1,3-benzodioxole-2,4′-tetrahydrothiopyran]-4-yl)ethanone by alkylation followed by base treatment and purification.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Temperature Range | Yield/Notes |
|---|---|---|---|---|
| Acetalization | Catechol + Isobutyraldehyde | Acid catalyst (H2SO4, H3PO4, etc.) | 30-80°C (reflux) | High yield; water removal critical |
| Thermal Rearrangement | 2-Substituted 1,3-benzodioxole | Acid clays, Lewis acids, or Pd/C | 135-300°C | Produces 2,3-dihydro-7-benzofuranol |
| Alkylation in Aprotic Solvent | Benzodioxole derivatives + alkyl halides | K2CO3 or other bases in DMF or NMP | 50-120°C | Enables functionalization; moderate to high yield |
Research Findings and Notes
- The acetalization step is highly sensitive to water presence; continuous removal of water shifts equilibrium toward product.
- Acid catalysts must be carefully chosen to avoid side reactions; sulfuric acid and phosphoric acid are preferred.
- Thermal rearrangement requires precise temperature control to avoid decomposition.
- Transition metal catalysts enhance rearrangement efficiency and selectivity.
- Alkylation reactions benefit from polar aprotic solvents and strong bases to achieve high conversion.
- Purification typically involves aqueous washes, filtration, and vacuum drying to obtain pure compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich dioxole ring undergoes regioselective substitution reactions with nucleophiles. Fluorination at the 5-position has been achieved using hydrogen fluoride (HF) in toluene, yielding fluorinated derivatives while retaining the bicyclic structure .
Key example :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Fluorination at C5 | HF, toluene, 15°C | (3aS,4S,5S,7aR)-2,2-Dimethyl-5-fluoro-3a,4,5,7a-tetrahydro-1,3-benzodioxol-4-ol | 85% |
Substitution with other nucleophiles (e.g., alcohols, amines) typically requires acid or base catalysis to activate the electrophilic carbon centers .
Ring-Opening Reactions
The dioxole ring undergoes cleavage under acidic or oxidative conditions. For example:
- Acid-catalyzed hydrolysis : Reaction with aqueous HCl opens the dioxole ring to form cis-dihydrocatechol derivatives .
- Oxidative cleavage : Treatment with ozone or potassium permanganate (KMnO₄) breaks the double bond in the dihydrobenzodioxole system, producing diketones or carboxylic acids .
Experimental data :
Stereochemical Influence on Reactivity
The stereochemistry of the bicyclic system significantly impacts reaction pathways:
- Epoxidation : The transannular double bond reacts with peracids (e.g., mCPBA) to form epoxides with retained stereochemistry at C3a and C7a .
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond selectively, yielding a saturated bicyclic structure with cis stereochemistry .
Example :
Epoxidation of (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole produces a single epoxide diastereomer due to steric constraints from the methyl groups .
Functionalization via Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution at the 5- and 7-positions due to electron-donating effects from the dioxole oxygen atoms. Nitration and bromination reactions proceed under mild conditions:
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole in cancer research. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been demonstrated to exhibit cytotoxic effects against HepG2 and MDA-MB-231 cells with IC50 values of 2.57 µM and lower . These findings suggest that the compound may play a role in developing new anticancer therapies.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of apoptotic pathways. Studies indicate that it may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 . This dual action could make it a valuable candidate for further development in targeted cancer therapies.
Nanotechnology
Phenolic-enabled Nanotechnology
The compound's phenolic structure positions it as an essential component in phenolic-enabled nanotechnology (PEN). This technology leverages the unique properties of phenolics for biomedical applications. The versatility of this compound allows for its incorporation into nanocarriers for drug delivery systems. These systems can enhance the bioavailability and efficacy of therapeutic agents by providing controlled release profiles and targeting specific tissues .
Applications in Biosensing and Bioimaging
In addition to drug delivery, the compound can be utilized in biosensing applications due to its ability to interact with biological molecules. This interaction can be harnessed for developing biosensors that detect specific biomolecules or pathogens. Furthermore, when integrated into imaging agents, it enhances contrast in bioimaging techniques .
Biochemistry
Biochemical Tools
this compound serves as a biochemical tool for studying metabolic pathways. Its structural features allow researchers to investigate the effects of phenolic compounds on cellular metabolism and energy production. For example, studies have shown that compounds similar to this benzodioxole can induce reactive oxygen species (ROS) production in fungi like Penicillium digitatum, affecting their metabolic balance .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Cytotoxicity against HepG2 and MDA-MB-231 cells |
| Nanotechnology | Drug delivery systems | Enhanced bioavailability and controlled release |
| Biosensing | Detection of biomolecules | Potential for developing sensitive biosensors |
| Bioimaging | Imaging agents | Improved contrast in imaging techniques |
| Biochemical Research | Study of metabolic pathways | Induction of ROS production affecting metabolism |
Mechanism of Action
The mechanism by which (3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzodioxole Derivatives
Crystallographic and Stability Data
- The absolute configuration of related compounds, e.g., (3aS,4S,5R,7aR)-2,2,7-trimethyl derivatives, has been confirmed via X-ray crystallography, revealing chair-like conformations stabilized by intramolecular hydrogen bonds . Such data underscore the role of stereochemistry in molecular packing and stability.
Biological Activity
(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, a compound belonging to the benzodioxole class, has garnered attention in recent research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₂O₂
- Molecular Weight : 168.19 g/mol
- CAS Number : 121651-99-8
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
-
Antioxidant Activity :
- The compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
-
Estrogen Receptor Modulation :
- Similar to other compounds in the benzodioxole class, it may interact with estrogen receptors (ERs), potentially influencing estrogen-dependent pathways. This interaction could have implications for conditions such as breast cancer and other hormone-related disorders.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways, contributing to its potential therapeutic effects in inflammatory diseases.
-
Neuroprotective Properties :
- There is emerging evidence that suggests neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation.
Biological Activity Data Table
Case Study 1: Antioxidant Efficacy
A study conducted on cultured human cells demonstrated that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against oxidative damage.
Case Study 2: Estrogenic Activity
In vitro assays revealed that the compound acted as a partial agonist at estrogen receptors. This was evidenced by increased proliferation of estrogen-sensitive breast cancer cell lines when treated with varying concentrations of the compound. The study highlighted the need for further investigation into the implications of this activity in cancer therapy.
Case Study 3: Anti-inflammatory Potential
In an animal model of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers and joint swelling compared to controls. These findings support its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (3aR,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, and how is its structure validated?
- Methodology : The compound is synthesized via nucleophilic substitution, such as reacting 4,5-dicyanoimidazole with 3-chloropropoxy benzodioxole under basic conditions (yield: 87%). Structural validation employs ¹H/¹³C-NMR (e.g., δ 2.21 ppm for methylene protons) and HRMS for molecular weight confirmation. Single-crystal X-ray diffraction resolves stereochemistry and bond angles (e.g., C12–C8–C7: 119.8°) .
Q. What spectroscopic techniques are critical for characterizing benzodioxole derivatives?
- Methodology : ¹H-NMR identifies proton environments (e.g., aromatic protons at δ 6.54–8.32 ppm), while ¹³C-NMR confirms carbon frameworks (e.g., quaternary carbons at ~150 ppm). IR spectroscopy detects functional groups (e.g., C-O stretches at 1250 cm⁻¹), and X-ray crystallography provides absolute configuration data .
Advanced Research Questions
Q. How do modifications to the benzodioxole scaffold impact biological activity, such as acetylcholinesterase (AChE) inhibition?
- Methodology : Introducing thiadiazole enhances AChE inhibition (IC₅₀: 0.114 µM vs. donepezil’s 0.0201 µM) by enabling π-π stacking with catalytic residues. Conversely, replacing benzodioxole with bulkier analogs (e.g., 1,4-benzodioxole) reduces potency due to steric clashes with Tyr25 in kinase domains .
Q. What computational strategies predict binding modes of benzodioxole derivatives to enzyme targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) with flexible residues and DFT calculations (B3LYP/6-31G*) optimize 3D structures. For AChE, docking into 4EY7 reveals hydrogen bonds with Ser203 and His447, validated by MD simulations (100 ns) .
Q. How do hyperfine splitting constants from EPR studies inform the electronic structure of benzodioxole radical cations?
- Methodology : Experimental hyperfine constants (e.g., 1.350–1.369 for aromatic protons) correlate with HOMO densities calculated via INDO/HMO methods. These data predict regioselectivity in electrophilic substitutions, such as preferential attack at C4 due to higher electron density .
Q. How can researchers reconcile discrepancies between in vitro and in silico bioactivity data?
- Methodology : Multi-conformational docking accounts for protein flexibility, while MD simulations (e.g., NAMD) assess solvation effects. For example, adjusting protonation states of Glu202 in AChE improves agreement between predicted ΔG and experimental IC₅₀ values .
Q. What role does stereochemistry play in kinase selectivity for GRK2 vs. ROCK1?
- Methodology : The (3aR,7aR) configuration aligns with GRK2’s hydrophobic pocket (Ki: 0.8 nM), whereas homologation (e.g., inserting methylene groups) disrupts van der Waals contacts, reducing potency by >10-fold. ROCK1 selectivity is restored via altered hydrogen bonding with Leu205 .
Q. What strategies minimize side reactions during methyl group functionalization on the benzodioxole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
